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molecular formula C11H14F2O B8517776 1-(3,5-Difluorophenyl)pentan-1-ol

1-(3,5-Difluorophenyl)pentan-1-ol

Cat. No. B8517776
M. Wt: 200.22 g/mol
InChI Key: JRFDGCNGFBVCTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05273680

Procedure details

Phosphorus(v) oxide (64.5 g, 0.45 mol) is added to a stirred solution of compound 9A (35.0 g, 0.175 mol) in dry pentane (150 ml) at room temperature. The mixture is stirred at room temperature overnight (glc analysis revealed absence of starting material) and filtered.
Quantity
64.5 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[P+3]=O.[F:3][C:4]1[CH:9]=[C:8]([CH:10](O)[CH2:11][CH2:12][CH2:13][CH3:14])[CH:7]=[C:6]([F:16])[CH:5]=1>CCCCC>[F:3][C:4]1[CH:9]=[C:8]([CH:10]=[CH:11][CH2:12][CH2:13][CH3:14])[CH:7]=[C:6]([F:16])[CH:5]=1

Inputs

Step One
Name
Quantity
64.5 g
Type
reactant
Smiles
[P+3]=O
Name
Quantity
35 g
Type
reactant
Smiles
FC1=CC(=CC(=C1)C(CCCC)O)F
Name
Quantity
150 mL
Type
solvent
Smiles
CCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature overnight (glc analysis revealed absence of starting material)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
FC1=CC(=CC(=C1)C=CCCC)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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